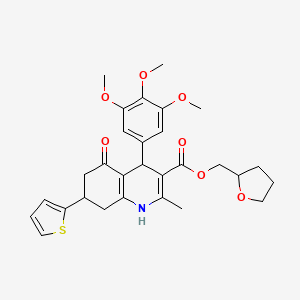
Ethyl 2-methyl-5-oxo-4,7-di(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Metil-5-oxo-4,7-di(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo es un compuesto orgánico complejo que pertenece a la clase de hexahidroquinolinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La presencia de anillos de tiofeno y un núcleo de quinolina hace que este compuesto sea particularmente interesante para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Metil-5-oxo-4,7-di(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo generalmente implica reacciones orgánicas de múltiples pasos. Un método común es la síntesis de Hantzsch, que implica la condensación de un aldehído, un β-cetoéster y una amina en presencia de un catalizador. Las condiciones de reacción a menudo incluyen reflujo en etanol u otro solvente adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar el rendimiento y la pureza. Los catalizadores como el ácido p-toluensulfónico u otros catalizadores ácidos pueden emplearse para facilitar la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Metil-5-oxo-4,7-di(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de quinolina.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de dihidroquinolina.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos de tiofeno y el núcleo de quinolina.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) o los nucleófilos (NH3, OH-) pueden emplearse en condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de quinolina-2-carboxilato, mientras que la reducción puede producir derivados de dihidroquinolina.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial como agente terapéutico en diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-Metil-5-oxo-4,7-di(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 2-Metil-5-oxo-4-fenil-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo
- 2-Metil-5-oxo-4-(4-metoxifenil)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo
Unicidad
El 2-Metil-5-oxo-4,7-di(tiofen-2-il)-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo es único debido a la presencia de dos anillos de tiofeno, que pueden conferir propiedades electrónicas y estéricas distintas. Estas características pueden mejorar su actividad biológica y convertirlo en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C21H21NO3S2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
ethyl 2-methyl-5-oxo-4,7-dithiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H21NO3S2/c1-3-25-21(24)18-12(2)22-14-10-13(16-6-4-8-26-16)11-15(23)19(14)20(18)17-7-5-9-27-17/h4-9,13,20,22H,3,10-11H2,1-2H3 |
Clave InChI |
KVZFLJYASPWZRJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)CC(C2)C4=CC=CS4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N,N-diethylacetamide](/img/structure/B11635422.png)

![ethyl 2-{(3E)-2-(4-chlorophenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11635433.png)
![(2E)-2-[(phenylcarbonyl)amino]-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid](/img/structure/B11635448.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2,6-dimethylphenoxy)-N-(4-methoxyphenyl)acetamide](/img/structure/B11635460.png)
![3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11635468.png)
![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)
![Ethyl 6-bromo-5-methoxy-2-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1-benzofuran-3-carboxylate](/img/structure/B11635475.png)
![8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one](/img/structure/B11635476.png)

![2,5-Pyrrolidinedione, 3-[[2-(1H-indol-3-yl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11635489.png)
![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![Ethyl 4-{[4-(dimethylamino)phenyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B11635495.png)
![3-nitro-4-(2,2,3,3-tetrafluoropropoxy)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11635498.png)
